

Elemental analysis standards for 8-hydroxyquinoline-2-carboxamide purity

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-2-carboxamide

CAS No.: 6759-79-1

Cat. No.: B1621332

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Advanced Purity Assessment of 8-Hydroxyquinoline-2-carboxamide

A Technical Guide to Elemental Analysis Standards & Validation

Introduction: The Criticality of Purity in Metal Chelation

8-hydroxyquinoline-2-carboxamide (CAS: 6759-79-1) is a privileged scaffold in medicinal chemistry, widely utilized for its tridentate (N, N, O) metal-chelating properties. In drug development—particularly for neuroprotection and oncology—the compound's efficacy is directly linked to its ability to bind metal ions (Cu^{2+} , Zn^{2+} , Fe^{3+}) with precise stoichiometry.

The Challenge: Commercial synthesis often yields the compound as a monohydrate or contaminated with its hydrolysis product, 8-hydroxyquinoline-2-carboxylic acid. Standard HPLC

methods may effectively separate organic impurities but often fail to detect trapped water or inorganic salts that skew gravimetric preparation of metal-ligand complexes.

This guide establishes the Elemental Analysis (EA) standards for **8-hydroxyquinoline-2-carboxamide**, comparing its reliability against orthogonal methods like HPLC and qNMR.

The "Gold Standard" Elemental Composition

To validate the purity of **8-hydroxyquinoline-2-carboxamide**, researchers must first distinguish between the anhydrous and monohydrate forms. The presence of a single water molecule significantly shifts the theoretical mass percentages.

Theoretical Standards (Calculated)

Acceptance Criterion: Experimental values must fall within $\pm 0.4\%$ of theoretical values to confirm $>98\%$ purity.

Element	Anhydrous Form ($C_{10}H_8N_2O_2$)	Monohydrate Form ($C_{10}H_8N_2O_2[1] \cdot H_2O$)
Molecular Weight	188.18 g/mol	206.20 g/mol
Carbon (C)	63.83%	58.25%
Hydrogen (H)	4.29%	4.89%
Nitrogen (N)	14.89%	13.59%

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Critical Insight: A common error is analyzing a monohydrate sample against anhydrous theoretical values. This results in a Carbon "Fail" (Found ~58% vs. Calc 63%) and leads to unnecessary repurification. Always determine water content (TGA or Karl Fischer) if the origin is unknown.

Comparative Analysis: EA vs. HPLC vs. qNMR

While HPLC is the industry standard for chromatographic purity, it is insufficient as a standalone method for this chelator. The table below compares the performance of Elemental Analysis against alternative methodologies.

Table 1: Method Performance Matrix

Feature	Method A: Elemental Analysis (CHN)	Method B: HPLC-UV/DAD	Method C: qNMR (¹ H)
Primary Target	Bulk elemental composition (C, H, N).	Organic impurities & isomers.	Absolute purity & residual solvents.
Detection of Water	Excellent. Significant shift in %C and %H.	Poor. Water is transparent to UV detection.	Moderate. Water peak often overlaps/exchanges.
Detection of Inorganics	Indirect. %C/H/N will be uniformly lower if salt is present.	Fails. Inorganic salts elute in void volume or are invisible.	Fails. Paramagnetic metals broaden peaks; salts are invisible.
Sample Requirement	Destructive (~2 mg).	Non-destructive (trace).	Non-destructive (~10 mg).
Blind Spot	Cannot distinguish isomers (e.g., position of amide).	Cannot quantify non-chromophores (salts, water).	Requires internal standard; expensive.
Verdict	Mandatory for solid-state characterization.	Mandatory for organic impurity profiling.	Best for absolute quantification.

Experimental Protocol: Self-Validating Purity Workflow

This protocol ensures accurate EA data generation, specifically addressing the compound's tendency to trap moisture.

Step 1: Sample Pre-treatment (Crucial)

8-hydroxyquinoline-2-carboxamide is hygroscopic.

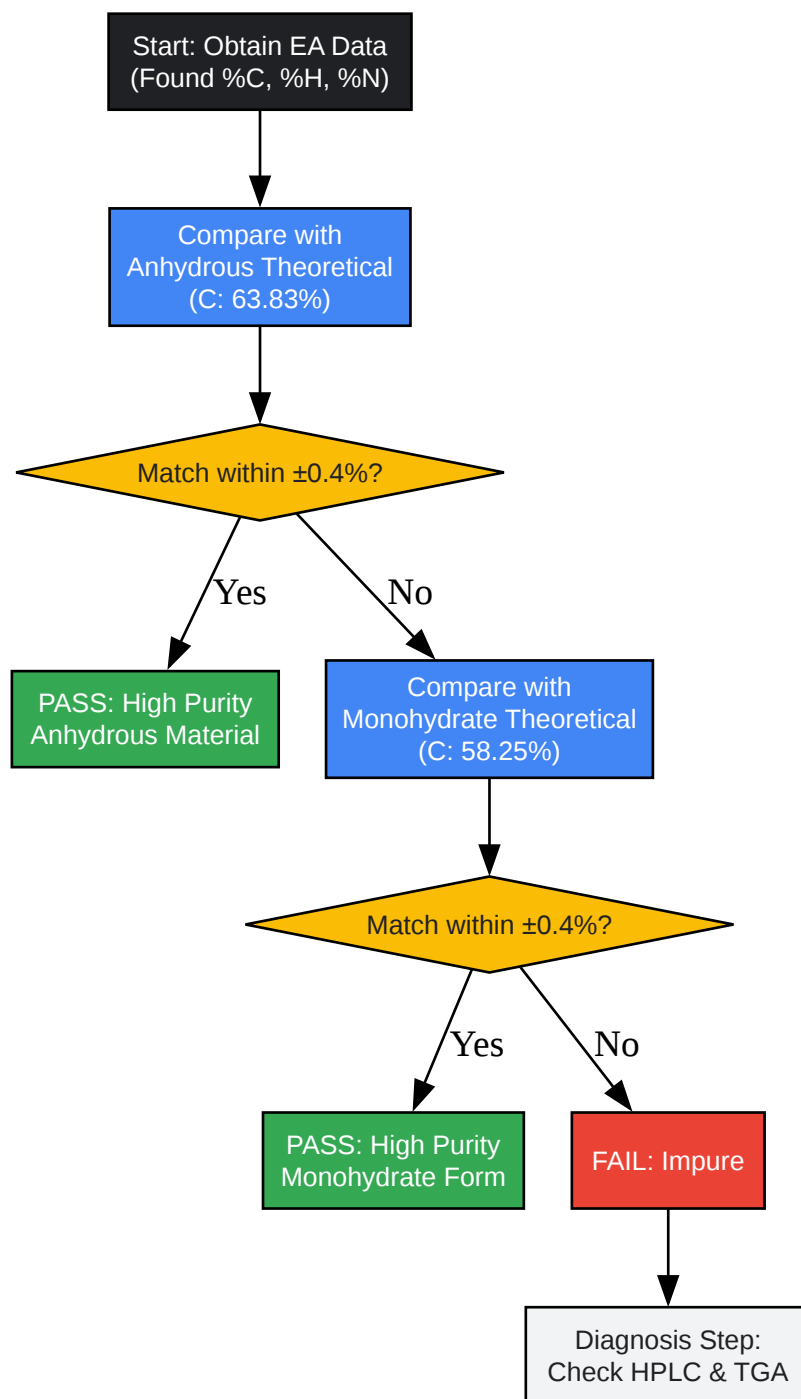
- Drying: Dry the sample in a vacuum oven at 60°C for 4 hours over P₂O₅ or silica gel.
 - Note: Temperatures >100°C may cause sublimation or degradation of the amide functionality.
- Equilibration: Allow the sample to cool in a desiccator to ambient temperature before weighing.

Step 2: Instrumentation (CHNS Analysis)

- Combustion Temp: 950°C – 1000°C (Ensure complete combustion of the aromatic ring).
- Carrier Gas: Helium (High purity >99.999%).
- Calibration Standard: Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or Sulfanilamide.

Step 3: Data Validation Logic

Use the following decision logic to interpret your results.



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Figure 1: Decision tree for validating **8-hydroxyquinoline-2-carboxamide** purity based on Elemental Analysis data.

Case Study: Interpreting "Failed" Data

Scenario: A researcher synthesizes the compound and obtains the following EA data:

- Found: C: 60.50%, H: 4.60%, N: 14.10%

Analysis:

- Anhydrous Check: C is too low (60.5% vs 63.8%). Fail.
- Monohydrate Check: C is too high (60.5% vs 58.2%). Fail.
- Diagnosis: The value lies exactly between the two forms. This indicates a hemi-hydrate or an incomplete drying process where the sample is a mixture of anhydrous and hydrated forms.
 - Corrective Action: Re-dry the sample at 60°C under vacuum for an additional 6 hours and re-test.

References

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